
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, with methoxy groups replacing the hydroxy groups at the 3 and 4 positions . This compound is also closely related to mescaline, a well-known psychoactive substance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine (a related compound) was performed by Pictet and Finkelstein, starting from vanillin . The synthetic route involves multiple steps:
- Vanillin to 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine
A shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are typically synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- undergoes various chemical reactions, including:
- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution : This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
- Oxidation : Potassium permanganate, chromium trioxide
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Catalysts such as palladium on carbon, specific solvents like dimethylformamide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of various organic compounds.
- Biology : Studied for its potential effects on neurotransmitter systems.
- Medicine : Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
- Industry : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine and serotonin in the brain . This action is similar to that of other MAO inhibitors used in the treatment of depression and other neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3,4-Dimethoxyphenethylamine : An analogue of dopamine with methoxy groups replacing the hydroxy groups at the 3 and 4 positions .
- Mescaline : A psychoactive compound with a similar structure, having an additional methoxy group at the 5 position .
- 3,4,5-Trimethoxyphenethylamine : Another related compound with three methoxy groups on the phenyl ring .
Uniqueness: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is unique due to its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This makes it a valuable compound for research into neurotransmitter systems and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
55635-70-6 |
|---|---|
Molekularformel |
C18H23N5O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22) |
InChI-Schlüssel |
HVYNUXBKWKUETH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


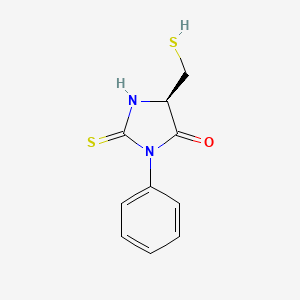
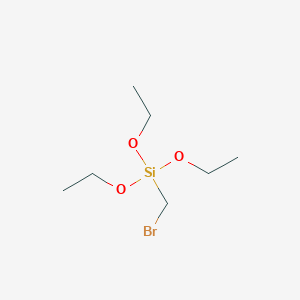
![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)

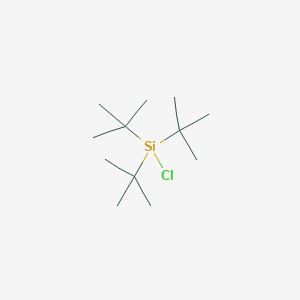
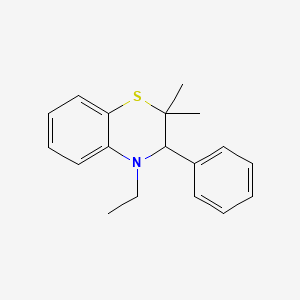
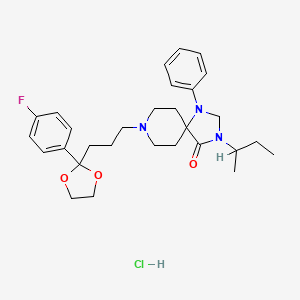

![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)
